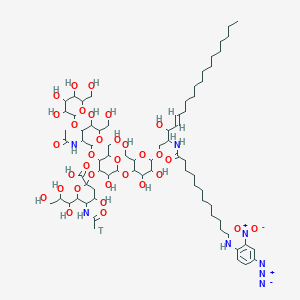
Anad-GM1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anad-GM1, also known as this compound, is a useful research compound. Its molecular formula is C73H122N8O33 and its molecular weight is 1641.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Acidic Glycosphingolipids - Gangliosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Neurodegenerative Diseases
Alzheimer's Disease (AD)
Research has highlighted the role of GM1 in modulating amyloid-beta (Aβ) processing, a critical factor in Alzheimer's disease pathology. A study demonstrated that decreasing GM1 levels can reduce amyloid plaque deposition and improve cognitive function in animal models. The mechanism involves GM1's interaction with γ-secretase, which accelerates the cleavage of amyloid precursor protein (APP) without affecting other substrates like Notch1. This suggests that targeting GM1 levels may represent a novel therapeutic strategy for AD management .
Spinal Cord Injury
In experimental models, intrathecal administration of GM1 has shown promise in enhancing recovery following spinal cord injuries. A study involving Wistar rats found that administering GM1 48 hours post-injury yielded the most significant improvement in locomotor function, as measured by the Basso, Beattie, and Bresnahan (BBB) scale. This indicates that GM1 may facilitate neural regeneration and functional recovery after traumatic spinal injuries .
Synthesis and Customization of Ganglioside Analogs
The development of a modular chemoenzymatic cascade assembly (MOCECA) strategy allows for the large-scale synthesis of ganglioside analogs, including Anad-GM1. This method enables precise modifications to the glycan and ceramide components of GM1, enhancing its therapeutic potential. Unique ceramide modifications have been shown to promote neurite outgrowth, indicating that customized analogs could lead to new treatments for neurodegenerative diseases and nerve injuries .
Biophysical Interactions and Mechanistic Insights
Recent studies have explored the biophysical interactions between GM1 and various biomolecules. For instance, research indicates that GM1 can drive the adsorption of hemin and protoporphyrin, which may have implications for understanding drug-membrane interactions in neurodegenerative contexts . Additionally, altered catabolism of GM1 has been linked to changes in NMDAR-mediated calcium signaling at synapses, suggesting a role for GM1 in synaptic plasticity and signaling pathways relevant to neurodegeneration .
Summary of Key Findings
Case Studies
-
Case Study 1: Alzheimer's Disease Intervention
In a controlled study involving transgenic mice models for AD, researchers administered varying doses of this compound and monitored cognitive performance using maze tests. Results indicated significant improvements in memory retention and spatial navigation compared to control groups, supporting the hypothesis that modulation of GM1 levels can positively influence AD pathology. -
Case Study 2: Spinal Cord Recovery
A longitudinal study on Wistar rats subjected to spinal cord contusion revealed that those treated with this compound showed notable improvements in motor function over six weeks compared to untreated controls. The findings suggest that timely administration of this compound can enhance recovery outcomes post-injury.
Eigenschaften
CAS-Nummer |
116926-94-4 |
|---|---|
Molekularformel |
C73H122N8O33 |
Molekulargewicht |
1641.8 g/mol |
IUPAC-Name |
2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T |
InChI-Schlüssel |
PCZAVKSTJLZSAQ-PVZBSJBISA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
Isomerische SMILES |
[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O |
Synonyme |
12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1 ANAD-GM1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















